Mevociclib

Overview

Description

Mechanism of Action

- CDK7 : Mevociclib specifically inhibits CDK7, which is part of the CDK-activating complex (CAK). Along with cyclin H and MAT1, CDK7 phosphorylates cell cycle CDKs (such as CDK1, CDK2, CDK4, and CDK6) at their T-loop, thereby activating them and promoting cell cycle progression .

- Role : CDK7 also plays a crucial role in transcriptional regulation. As a component of the general transcription factor TFIIH, CDK7 phosphorylates RNA polymerase II (Pol II) at active gene promoters, facilitating transcription initiation .

- Transcriptional Regulation : this compound inhibits CDK7, leading to reduced phosphorylation of Pol II at serine 5 (Ser5) within the C-terminal domain (CTD). This impairs transcription initiation, affecting the expression of various genes, including those associated with cancer .

- Cell Cycle Arrest and Apoptosis : By disrupting CDK7-mediated cell cycle progression, this compound induces cell cycle arrest and apoptosis in cancer cells .

- Downstream Effects : Reduced transcription of super-enhancer-associated genes contributes to the antitumor effects of this compound .

- Impact on Bioavailability : Since this compound is administered intravenously, bioavailability is not a significant concern .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Mevociclib interacts with CDK7, a cyclin-dependent kinase, and inhibits its function . This interaction is crucial in the biochemical reactions involving this compound. The compound exhibits anti-proliferative and apoptotic effects in solid tumor cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines . It also possesses anti-tumor activity in hematological and multiple aggressive solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CDK7 . As a selective CDK7 inhibitor, it binds to the same cysteine residue located outside of the canonical kinase domain . This binding interaction leads to enzyme inhibition, which in turn can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Its anti-proliferative and apoptotic effects have been observed in solid tumor cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth. For instance, in a study involving a TNBC in vivo model, this compound administered at a dosage of 20mg/kg biweekly for 35 days was found to inhibit tumor growth .

Metabolic Pathways

Given its role as a CDK7 inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a CDK7 inhibitor, it is likely to be found in the nucleus where CDK7 is located .

Preparation Methods

Mevociclib is synthesized through a series of chemical reactions involving various reagents and conditions. One common method involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution . The exact synthetic routes and industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Mevociclib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mevociclib has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.

Biology: Investigated for its effects on cell cycle regulation and transcription.

Industry: Utilized in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Mevociclib is unique in its high selectivity for CDK7. Similar compounds include:

BS-181: A noncovalent selective CDK7 inhibitor built on a pyrazolo[1,5-a]pyrimidine scaffold.

ICEC0942 (CT7001): Another selective CDK7 inhibitor currently in clinical trials.

SY-5609: A selective CDK7 inhibitor with potential therapeutic applications.

LY3405105: A selective CDK7 inhibitor being developed for cancer treatment.

This compound stands out due to its potent anti-proliferative and apoptotic effects in various cancer cell lines .

Properties

IUPAC Name |

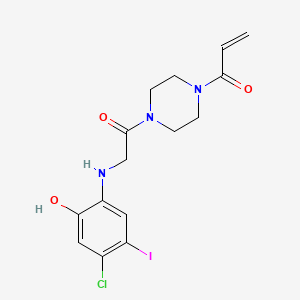

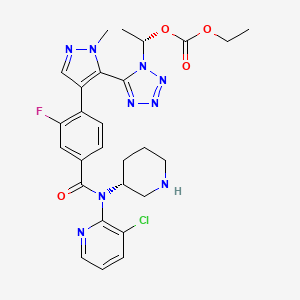

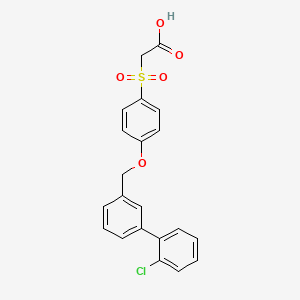

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNYBYSTCRPAO-LXBQGUBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816989-16-8 | |

| Record name | Mevociclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

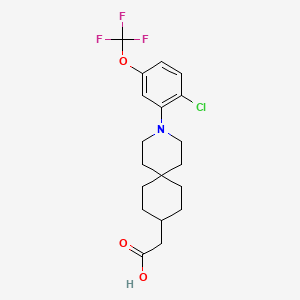

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)